molecular formula C15H21NO3 B5793503 5-[(2,6-diethylphenyl)amino]-5-oxopentanoic acid

5-[(2,6-diethylphenyl)amino]-5-oxopentanoic acid

Cat. No. B5793503
M. Wt: 263.33 g/mol
InChI Key: YRBRZNJAHGWLMC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-[(2,6-diethylphenyl)amino]-5-oxopentanoic acid, also known as D-DOPA, is a chemical compound that has been widely used in scientific research. This compound is a derivative of L-DOPA, which is a precursor to the neurotransmitter dopamine. D-DOPA has been studied for its potential therapeutic applications in Parkinson's disease, depression, and other neurological disorders.

Mechanism of Action

5-[(2,6-diethylphenyl)amino]-5-oxopentanoic acid works by increasing the levels of dopamine in the brain. Dopamine is a neurotransmitter that is involved in the regulation of movement, mood, and motivation. 5-[(2,6-diethylphenyl)amino]-5-oxopentanoic acid is converted to dopamine in the brain, which can help alleviate the symptoms of Parkinson's disease.
Biochemical and Physiological Effects:
5-[(2,6-diethylphenyl)amino]-5-oxopentanoic acid has been shown to increase the levels of dopamine in the brain, which can help alleviate the symptoms of Parkinson's disease. In addition, 5-[(2,6-diethylphenyl)amino]-5-oxopentanoic acid has been shown to have antidepressant effects in animal models. This compound has also been studied for its potential use in the treatment of cocaine addiction.

Advantages and Limitations for Lab Experiments

5-[(2,6-diethylphenyl)amino]-5-oxopentanoic acid has been widely used in scientific research due to its potential therapeutic applications in Parkinson's disease and other neurological disorders. However, this compound has some limitations in lab experiments. For example, 5-[(2,6-diethylphenyl)amino]-5-oxopentanoic acid is not very stable and can degrade over time. In addition, this compound can be difficult to synthesize and purify.

Future Directions

There are several future directions for the study of 5-[(2,6-diethylphenyl)amino]-5-oxopentanoic acid. One area of research is the development of new synthesis methods that can improve the yield and purity of 5-[(2,6-diethylphenyl)amino]-5-oxopentanoic acid. Another area of research is the investigation of the potential therapeutic applications of 5-[(2,6-diethylphenyl)amino]-5-oxopentanoic acid in other neurological disorders, such as depression and cocaine addiction. Finally, the development of new drug delivery methods for 5-[(2,6-diethylphenyl)amino]-5-oxopentanoic acid could improve its efficacy and reduce potential side effects.

Synthesis Methods

The synthesis of 5-[(2,6-diethylphenyl)amino]-5-oxopentanoic acid involves the reaction of 2,6-diethylaniline with ethyl acetoacetate in the presence of a base catalyst. The resulting product is then purified through recrystallization to obtain pure 5-[(2,6-diethylphenyl)amino]-5-oxopentanoic acid.

Scientific Research Applications

5-[(2,6-diethylphenyl)amino]-5-oxopentanoic acid has been extensively studied for its potential therapeutic applications in Parkinson's disease. Parkinson's disease is a neurodegenerative disorder that is characterized by the loss of dopaminergic neurons in the substantia nigra region of the brain. 5-[(2,6-diethylphenyl)amino]-5-oxopentanoic acid has been shown to increase the levels of dopamine in the brain, which can help alleviate the symptoms of Parkinson's disease.

properties

IUPAC Name

5-(2,6-diethylanilino)-5-oxopentanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21NO3/c1-3-11-7-5-8-12(4-2)15(11)16-13(17)9-6-10-14(18)19/h5,7-8H,3-4,6,9-10H2,1-2H3,(H,16,17)(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRBRZNJAHGWLMC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C(=CC=C1)CC)NC(=O)CCCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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